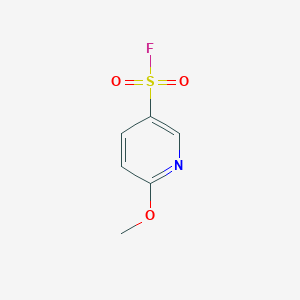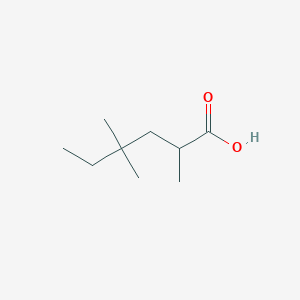
2,4,4-Trimethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhexanoic acid can be synthesized through the oxidation of 2,4,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce various carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and amines are commonly used reagents for forming esters and amides.
Major Products Formed
Oxidation: Various carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of lubricants, metalworking fluids, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4,4-trimethylhexanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of energy and other metabolites . Additionally, it can modulate the activity of certain enzymes and receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic acid: Another medium-chain fatty acid with similar industrial applications.
Pivalic acid: A branched-chain fatty acid used in organic synthesis.
Sebacic acid: A dicarboxylic acid used in the production of polymers.
Uniqueness
2,4,4-Trimethylhexanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific viscosity and stability characteristics .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2,4,4-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-9(3,4)6-7(2)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
JTLOMNDDONMAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
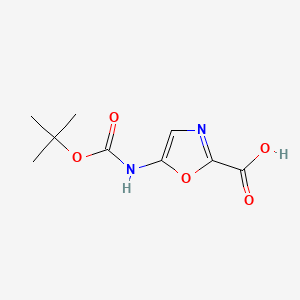
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)
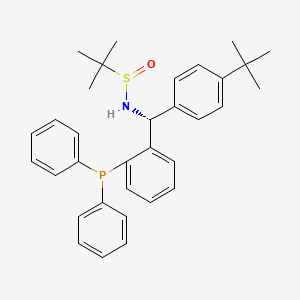

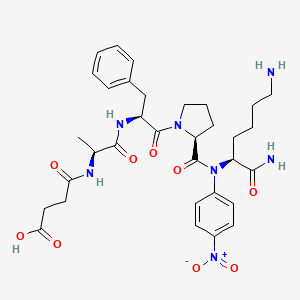
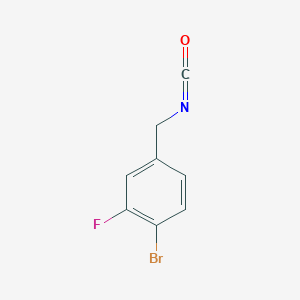
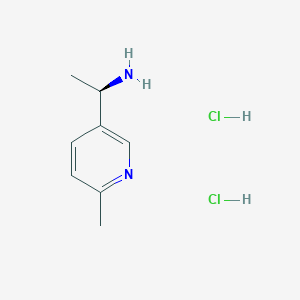
![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)
